![molecular formula C32H24Cl4O4 B3824808 1,1-cyclohexanediyldi-4,1-phenylene bis(2,4-dichlorobenzoate)](/img/structure/B3824808.png)
1,1-cyclohexanediyldi-4,1-phenylene bis(2,4-dichlorobenzoate)
Overview
Description
1,1-cyclohexanediyldi-4,1-phenylene bis(2,4-dichlorobenzoate) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as bis(2,4-dichlorobenzoyl)cyclohexane or DCB. It is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Mechanism of Action
The mechanism of action of 1,1-cyclohexanediyldi-4,1-phenylene bis(2,4-dichlorobenzoate) is not fully understood. However, it has been suggested that the compound may act as a cross-linking agent, forming strong covalent bonds between polymer chains and enhancing the mechanical properties of the resulting material.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,1-cyclohexanediyldi-4,1-phenylene bis(2,4-dichlorobenzoate). However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity or genotoxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,1-cyclohexanediyldi-4,1-phenylene bis(2,4-dichlorobenzoate) in lab experiments is its excellent thermal stability and chemical resistance, which makes it suitable for use in harsh environments. However, one of the limitations of using this compound is its insolubility in water, which may limit its applications in some experiments.
Future Directions
There are several future directions for research on 1,1-cyclohexanediyldi-4,1-phenylene bis(2,4-dichlorobenzoate). Some of these include:
1. Studying the mechanism of action of the compound in more detail to better understand its potential applications in various fields.
2. Investigating the use of the compound as a cross-linking agent in the synthesis of new materials with enhanced mechanical properties.
3. Exploring the potential use of 1,1-cyclohexanediyldi-4,1-phenylene bis(2,4-dichlorobenzoate) in the development of new electronic devices with improved performance.
4. Studying the toxicity and environmental impact of the compound to ensure its safe use in various applications.
In conclusion, 1,1-cyclohexanediyldi-4,1-phenylene bis(2,4-dichlorobenzoate) is a promising compound with potential applications in various fields of science. Further research is needed to fully understand its mechanism of action and to explore its potential uses in different applications.
Scientific Research Applications
1,1-cyclohexanediyldi-4,1-phenylene bis(2,4-dichlorobenzoate) has been extensively studied for its potential applications in various fields of science. It has been found to exhibit excellent thermal stability, high chemical resistance, and good electrical properties, making it a suitable candidate for use in electronic devices such as capacitors and transistors.
properties
IUPAC Name |
[4-[1-[4-(2,4-dichlorobenzoyl)oxyphenyl]cyclohexyl]phenyl] 2,4-dichlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24Cl4O4/c33-22-8-14-26(28(35)18-22)30(37)39-24-10-4-20(5-11-24)32(16-2-1-3-17-32)21-6-12-25(13-7-21)40-31(38)27-15-9-23(34)19-29(27)36/h4-15,18-19H,1-3,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMQNFWQMFXZGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24Cl4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-{4-[(2,4-Dichlorobenzoyl)oxy]phenyl}cyclohexyl)phenyl 2,4-dichlorobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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